molecular formula C15H19FN2O2 B2780836 1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2179444-09-6

1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2780836
CAS No.: 2179444-09-6
M. Wt: 278.327
InChI Key: WFNVONXWEAODGJ-UHFFFAOYSA-N
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Description

1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-fluoro-2-methoxyphenyl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzyl chloride and piperazine.

    Reaction Conditions: The 5-fluoro-2-methoxybenzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Formation of Intermediate: The resulting intermediate is then subjected to a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine. This step introduces the prop-2-en-1-one moiety to the molecule.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen, with reagents such as alkyl halides or acyl chlorides.

    Addition: The prop-2-en-1-one moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its piperazine core, which is known to exhibit various pharmacological activities such as antipsychotic, antidepressant, and anxiolytic effects.

    Biological Studies: It is used in biological studies to understand its interaction with biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool in chemical biology to study cellular processes and pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity and leading to therapeutic effects. The compound may also interact with enzymes involved in neurotransmitter metabolism, further influencing its pharmacological profile.

Comparison with Similar Compounds

1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one can be compared with other piperazine derivatives, such as:

    1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the fluoro and prop-2-en-1-one moieties, resulting in different pharmacological properties.

    1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a fluoro-methoxyphenyl group, leading to variations in receptor binding and activity.

    1-(4-Methoxyphenyl)piperazine: Similar to 1-(2-Methoxyphenyl)piperazine but with the methoxy group in a different position, affecting its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-3-15(19)18-8-6-17(7-9-18)11-12-10-13(16)4-5-14(12)20-2/h3-5,10H,1,6-9,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNVONXWEAODGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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